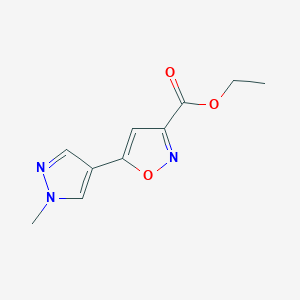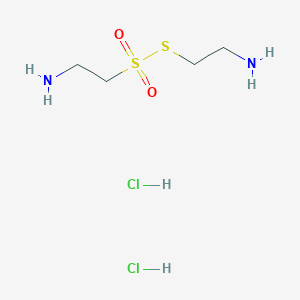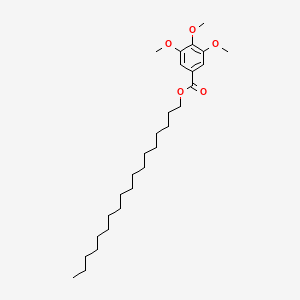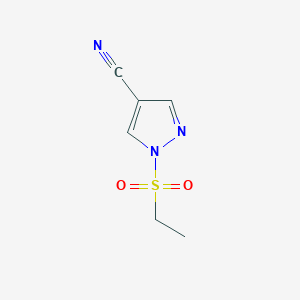
1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylsulfonyl hydrazine with a suitable nitrile compound under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the temperature is maintained between 50-100°C to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, where nucleophiles like amines or alcohols replace the nitrile group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms, especially in the context of enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In receptor modulation, it can act as an agonist or antagonist, altering the receptor’s conformation and subsequent signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(Methylsulfonyl)-1H-pyrazole-4-carbonitrile
- 1-(Propylsulfonyl)-1H-pyrazole-4-carbonitrile
- 1-(Butylsulfonyl)-1H-pyrazole-4-carbonitrile
Comparison: 1-(Ethylsulfonyl)-1H-pyrazole-4-carbonitrile is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and hydrophilicity, influencing the compound’s solubility and reactivity. This makes it particularly suitable for applications where moderate lipophilicity is desired, such as in drug design and material synthesis.
Properties
Molecular Formula |
C6H7N3O2S |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
1-ethylsulfonylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O2S/c1-2-12(10,11)9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |
InChI Key |
FIJVMZUPPXTAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
![2,2,2-Trifluoro-1-(4-methylphenyl)-O-[(4-methylphenyl)sulfonyl]oxime ethanone](/img/structure/B13715568.png)
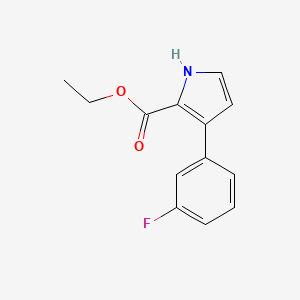
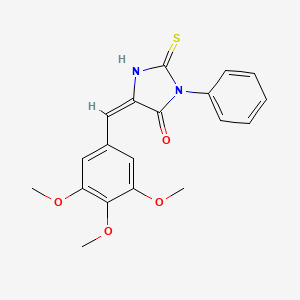


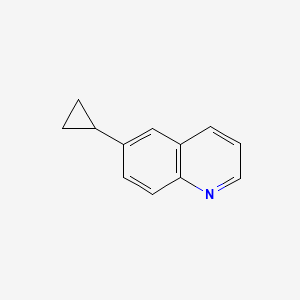
![7-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13715602.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
